Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-
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Overview
Description
Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is significant in the field of medicinal chemistry due to its presence in various pharmaceuticals and its role as a building block for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, sodium for Birch reduction, and various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity and pharmacological properties.
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, they are used as building blocks for the synthesis of complex organic molecules. In biology, they serve as key intermediates in the synthesis of natural products and bioactive compounds. In medicine, piperidine derivatives are present in more than twenty classes of pharmaceuticals, including antihypertensive, anticancer, and antimicrobial agents . In industry, they are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways in the body . For example, some piperidine derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes and exerting therapeutic effects. The exact mechanism of action depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Piperidine derivatives can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine . While all these compounds contain nitrogen atoms in their heterocyclic rings, piperidine is unique due to its six-membered ring structure and its ability to form a wide variety of biologically active derivatives . Pyridine, for example, has a planar structure and is aromatic, whereas piperidine is non-aromatic and has a chair conformation . Pyrrolidine has a five-membered ring, making it structurally different from piperidine . Piperazine contains two nitrogen atoms in its six-membered ring, distinguishing it from piperidine .
Similar Compounds
- Pyridine
- Pyrrolidine
- Piperazine
- Phosphorinane
- Arsinane
Biological Activity
Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- , is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is C13H21N, with a molecular weight of approximately 205.32 g/mol. Its structure features a piperidine ring, which is known for its role in various biological mechanisms.
Analgesic Properties
Research has indicated that piperidine derivatives exhibit analgesic effects similar to opioids. For instance, compounds in the fentanyl series, which include piperidine structures, have shown significant analgesic potency. The derivative 21 , related to piperidine structures, demonstrated an effective dose (ED50) of 2 mg/kg in animal models, indicating strong analgesic properties .
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer potential. A study highlighted that certain benzoylpiperidine compounds displayed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, including breast and colorectal cancers . The mechanism of action appears to involve inhibition of specific enzymes related to cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is heavily influenced by their structural modifications. For example:
- Substituents on the Piperidine Ring : Variations in substituents can enhance or reduce activity. The presence of hydroxyl or halogen groups has been linked to increased potency against certain targets.
- Isomeric Forms : Different isomers of piperidine compounds can exhibit varying degrees of activity. For instance, the orientation of methyl groups in phenaridine derivatives significantly affects their analgesic potency compared to fentanyl .
Study on Analgesic Effects
A comparative study investigated the analgesic effects of various piperidine derivatives against a control group using the tail flick test in rats. The results showed that compounds with additional methyl substitutions on the piperidine ring had enhanced efficacy compared to those without such modifications.
Compound | ED50 (mg/kg) | Duration of Action (min) |
---|---|---|
Fentanyl | 0.0048 | 35 |
Phenylpiperidine | 0.002 | 40 |
Piperidine Derivative | 2 | 60 |
This table illustrates that while some derivatives are less potent than fentanyl, they may offer longer durations of action, making them suitable candidates for further development .
Inhibition Studies
In another research effort focusing on enzyme inhibition, Piperidine derivatives were assessed for their ability to inhibit lysosomal phospholipase A2 (LPLA2). Compounds exhibiting IC50 values below 1 mM were identified as potential candidates for further investigation regarding drug-induced phospholipidosis .
Properties
CAS No. |
652144-65-5 |
---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(2S)-1-methyl-2-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-14-9-6-3-7-13(14)8-12-15-10-4-2-5-11-15/h13H,2-12H2,1H3/t13-/m0/s1 |
InChI Key |
YWMAWIWYSHEARC-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCCC[C@H]1CCN2CCCCC2 |
Canonical SMILES |
CN1CCCCC1CCN2CCCCC2 |
Origin of Product |
United States |
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